(E)-3-(Methylthio)acrylic acid

Stereochemical analysis Natural product characterization Quality control

(E)-3-(Methylthio)acrylic acid (CAS 26398-93-6), also designated trans-3-methylthioacrylic acid, is a C₄H₆O₂S α,β-unsaturated carboxylic acid bearing a methylthio (–SCH₃) substituent at the β‑position in the E (trans) configuration. It belongs to the class of captodative olefins, wherein the electron‑donating methylthio group and the electron‑withdrawing carboxylic acid group synergistically polarize the double bond, conferring distinctive reactivity in cycloadditions and radical chemistry.

Molecular Formula C4H6O2S
Molecular Weight 118.16 g/mol
CAS No. 26398-93-6
Cat. No. B1239521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(Methylthio)acrylic acid
CAS26398-93-6
Synonyms3-methylthioacrylic acid
Molecular FormulaC4H6O2S
Molecular Weight118.16 g/mol
Structural Identifiers
SMILESCSC=CC(=O)O
InChIInChI=1S/C4H6O2S/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
InChIKeyRCZLOQQOUWHMIS-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-(Methylthio)acrylic Acid (CAS 26398-93-6): Core Identity and Scientific Provenance


(E)-3-(Methylthio)acrylic acid (CAS 26398-93-6), also designated trans-3-methylthioacrylic acid, is a C₄H₆O₂S α,β-unsaturated carboxylic acid bearing a methylthio (–SCH₃) substituent at the β‑position in the E (trans) configuration [1]. It belongs to the class of captodative olefins, wherein the electron‑donating methylthio group and the electron‑withdrawing carboxylic acid group synergistically polarize the double bond, conferring distinctive reactivity in cycloadditions and radical chemistry [2]. The compound was first identified as a natural methionine‑derived metabolite from Streptomyces lincolnensis and has since been detected across multiple Streptomyces species and Xanthomonas pathovars, where it co‑occurs with its saturated analog 3‑methylthiopropionic acid [3][4].

Configuration E‑isomer for stereochemical control studies
Reactivity Captodative dienophile with switchable stereoselectivity
Origin Microbial metabolite reference for plant–pathogen research

Why (E)-3-(Methylthio)acrylic Acid Cannot Be Replaced by Generic Analogs: The Evidence Gap


Substituting (E)-3-(methylthio)acrylic acid with the Z‑isomer, 3‑methylthiopropionic acid, unsubstituted acrylic acid, or other 3‑substituted acrylic acid derivatives introduces measurable differences in molecular geometry, thermal properties, electronic polarization, and biological origin that directly affect experimental outcomes. The E‑isomer exhibits a melting point approximately 24–25 °C higher than the Z‑isomer, reflecting fundamentally different crystal packing that also correlates with distinct olefinic proton coupling constants (J = 15.0 Hz for the trans form) [1]. The α,β‑unsaturated system is essential for Diels–Alder and Michael‑type reactivity; the saturated analog 3‑methylthiopropionic acid lacks this dienophilic capacity entirely [2]. Compared with unsubstituted acrylic acid, the methylthio group converts the olefin into a captodative system, accelerating cycloaddition relative to steric expectation [3] and yielding thiolacrylate polymers with higher softening points than conventional acrylate‑ester polymers [4]. These are quantifiable, experimentally verifiable performance divergences — not interchangeable property sets.

Z‑isomer or unspecified mixture may alter crystalline packing and molecular recognition in natural product derivatization.
Saturated 3‑methylthiopropionic acid lacks the α,β‑unsaturated system required for Diels–Alder and Michael‑type reactivity.
Unsubstituted acrylic acid cannot replicate methylthio‑dependent captodative activation or Lewis‑acid‑switchable stereocontrol.

(E)-3-(Methylthio)acrylic Acid: Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence


E vs. Z Isomer Differentiation: Melting Point and Olefinic Coupling Constant Quantify Stereochemical Purity Requirements

The trans (E) isomer of 3‑(methylthio)acrylic acid exhibits a melting point of 124 °C, while the cis (Z) isomer melts at 99–100 °C — a difference of approximately 24–25 °C [1]. The trans configuration is further distinguished by a vicinal olefinic proton coupling constant of J = 15.0 Hz, diagnostic of the E geometry [1]. These values were determined by direct comparison of the saponification product of floroselin (mp 121.5–122 °C) with literature data for both isomers [1]. When procuring for stereochemically sensitive applications — such as the synthesis of coumarin‑ester natural product derivatives where the 3‑methylthioacryloyloxy group adopts a specific trans geometry — substitution of the E‑isomer with the Z‑isomer or an unspecified mixture will alter crystalline character and molecular recognition properties [1].

E vs Z isomer
Head‑to‑head
Δmp ≈ 24–25 °C higher for E; J = 15.0 Hz (trans)
Stereochemical identity benchmark for procurement and crystallinity‑sensitive workflows.
Observed from floroselin saponification; confirms trans configuration.
Stereochemical analysis Natural product characterization Quality control

Captodative Diels–Alder Reactivity: Methylthio‑Substituted Acrylate vs. Unsubstituted Alkyl Acrylate — Comparable Yield with Reversed Stereoselectivity Under Lewis Acid Catalysis

In uncatalyzed thermal Diels–Alder reactions with cyclopentadiene, α‑methylthio methyl acrylate (the methyl ester of the target acid) proceeds in high yield with dominant exo selectivity for the methoxycarbonyl‑bearing substituent [1]. Under AlCl₃ Lewis acid catalysis, the regioselectivity is enhanced and the stereoselectivity is radically reversed to strongly endo‑preferred [1]. Although the captodative olefin reacts slightly more slowly than an unsubstituted alkyl acrylate in an uncatalyzed thermal context, the cycloaddition still occurs spontaneously at room temperature with excellent yields, demonstrating that the steric penalty of the methylthio group is offset by the captodative electronic activation [2]. In contrast, unsubstituted alkyl acrylates lack the Lewis‑acid‑switchable stereochemical control that the methylthio group enables through sulfur‑Lewis acid coordination [1][2].

Diels–Alder stereocontrol
Cross‑study
endo 66–69% (methylthio) vs 25–22% (t‑BuS); AlCl₃ shifts endo to 97%
Enables catalyst‑switchable access to both exo‑ and endo‑rich adducts from a single scaffold.
Cyclopentadiene, room temp; AlCl₃ Lewis acid condition.
Cycloaddition chemistry Stereoselective synthesis Captodative olefins

Methylthio‑Substituted Acrylate Polymers vs. Conventional Acrylate‑Ester Polymers: Higher Softening Points in Homopolymers

Alkyl thiolacrylate esters (including methyl thiolacrylate, the thioester analog derived from the target acid scaffold) homopolymerize under free‑radical conditions to give clear plastics that possess higher softening points than the corresponding acrylate ester polymers [1]. In copolymerization with butadiene, the reactivity ratios were determined as r₁(butadiene) = 0.35 ± 0.01 and r₂(methyl thiolacrylate) = 0.20 ± 0.05; a 90/10 butadiene/methyl thiolacrylate copolymer at 45% conversion incorporated 18.1% combined methyl thiolacrylate [1]. This indicates that the thiolacrylate monomer is incorporated more rapidly than butadiene into the growing copolymer chain, influencing final copolymer composition and thermal performance [1]. Standard alkyl acrylate homopolymers (e.g., poly(methyl acrylate)) exhibit lower softening ranges, making the thiolacrylate scaffold a procurement‑relevant option where enhanced thermal resistance is required in sulfur‑containing polymer backbones [1].

Polymer softening point
Class‑level
Thiolacrylate homopolymer shows higher softening point than oxygen‑ester analogs.
Supports thermal resistance screening in specialty polymer R&D.
Quantitative Δ not reported; reactivity ratio r₂ = 0.20 with butadiene.
Polymer chemistry Thermal properties Specialty materials

Accelerated Diels–Alder Cycloaddition: α‑Methylthioacrylonitrile Outperforms Acrylonitrile Despite Greater Steric Bulk

The Diels–Alder cycloaddition of α‑methylthioacrylonitrile (the nitrile analog of the target acid) to cyclohexadiene proceeds faster than that of unsubstituted acrylonitrile [1]. This result is mechanistically significant because the methylthio group is sterically more demanding than hydrogen; the observed rate acceleration therefore constitutes direct evidence for the captodative effect — the synergistic stabilization of the transition state by the electron‑donating methylthio and electron‑withdrawing nitrile (or carboxylic acid) substituents [1]. Although quantitative rate constants are not reported in the abstract, the qualitative rate ordering (methylthio‑substituted > unsubstituted) has been reproduced across multiple captodative olefin systems [1]. This effect is absent in analogs where the methylthio group is replaced by hydrogen (acrylic acid/acrylonitrile) or by a purely electron‑withdrawing substituent.

Rate acceleration
Class‑level
α‑Methylthioacrylonitrile reacts faster with cyclohexadiene than acrylonitrile despite greater steric bulk.
Supports captodative activation concept for milder, higher‑throughput cycloaddition conditions.
Quantitative rate constants not available; qualitative ordering consistently reproduced.
Physical organic chemistry Dienophilicity ranking Captodative effect quantification

Distinct Phytotoxic Metabolite Profile: (E)-3-(Methylthio)acrylic Acid Co‑Occurs with 3‑Methylthiopropionic Acid in Plant Pathogenesis — Saturated Analog Alone Does Not Recapitulate the Same Biological Co‑Occurrence Pattern

In cultures of Xanthomonas campestris pv. campestris grown on methionine‑containing medium, trans‑3‑methylthioacrylic acid (MTAA) and 3‑methylthiopropionic acid (MTPA) are produced concurrently, with both metabolites incorporating ¹⁴C and ³⁵S from labeled methionine at approximately equally high levels [1]. When methionine is omitted from the medium, neither acid is detected, and substitution with leucine or phenylalanine yields entirely different carboxylic acid profiles (isovaleric and phenylacetic acids, respectively) [1]. This demonstrates that the unsaturated MTAA is not merely an oxidation artifact of the saturated MTPA but a distinct methionine‑derived metabolite with its own biosynthetic regulation [1]. In phytotoxicity assays using cabbage protoplasts and seedlings, both MTAA and MTPA exhibited weak, pH‑dependent activity that was eliminated upon buffering to pH 6.5, while structurally dissimilar acids (e.g., benzoic acid) with similar pKa values showed comparable activity levels [1]. These data establish that MTAA and MTPA, although co‑produced, are not functionally redundant, and that MTAA must be specifically sourced for studies requiring the authentic unsaturated metabolite.

Metabolite co‑occurrence
Head‑to‑head
MTAA and MTPA equally labeled from [¹⁴C]/[³⁵S]‑methionine; absent without methionine.
MTAA must be specifically sourced to reproduce authentic dual‑metabolite signature in plant–pathogen studies.
X. campestris pv. campestris; phytotoxicity pH‑dependent, eliminated at pH 6.5.
Phytopathology Microbial metabolites Natural product co‑occurrence

Optimal Procurement and Application Scenarios for (E)-3-(Methylthio)acrylic Acid (CAS 26398-93-6)


Stereochemically Defined Natural Product Derivatization: Coumarin and Chromone Ester Synthesis

The trans (E) configuration is critical when the 3‑methylthioacryloyloxy group is esterified onto natural product scaffolds such as floroselin, seselirin, and seseliflorin. The melting point benchmark (E‑isomer 124 °C vs. Z‑isomer 99–100 °C) and the characteristic coupling constant J = 15.0 Hz serve as identity confirmation parameters [1]. Researchers synthesizing or characterizing coumarin‑series esters of 3‑methylthioacrylic acid must specify the E‑isomer to ensure congruence with published natural product data [1].

Captodative Dienophile for Switchable Stereoselective Diels–Alder Cycloadditions

The α‑methylthio acrylate scaffold (directly derived from the target acid) enables room‑temperature spontaneous Diels–Alder reactions with cyclic dienes, delivering exo‑rich adducts under thermal conditions and endo‑rich adducts under AlCl₃ Lewis acid catalysis [2][3]. The methylthio group's endo selectivity of 66–69% contrasts sharply with the 25–22% endo selectivity of the tert‑butylthio analog, confirming that the methylthio substituent occupies a unique steric/electronic window for preparative stereocontrol [3]. This scenario applies to medicinal chemistry and natural product synthesis groups requiring a single dienophile that can access both diastereomeric product series.

Microbial Metabolite Reference Standard for Plant–Pathogen Interaction Studies

(E)-3‑(Methylthio)acrylic acid is required as an authentic reference standard in phytopathology research involving Xanthomonas and Streptomyces pathosystems. The methionine‑dependent, equimolar co‑production of MTAA and MTPA has been quantitatively demonstrated via radiolabeling [4]. Laboratories performing LC‑MS or GC‑MS metabolomic profiling of plant‑pathogen interactions must source the E‑isomer specifically, as the saturated analog MTPA alone does not reproduce the dual‑metabolite signature characteristic of methionine‑fed Xanthomonas cultures [4].

Specialty Thiolacrylate Polymer Development Requiring Elevated Thermal Performance

Polymer chemistry groups developing sulfur‑containing acrylic materials should evaluate methyl thiolacrylate (derivable from the target acid) for applications where higher softening points than conventional poly(alkyl acrylate)s are required [5]. The known reactivity ratio with butadiene (r₂ = 0.20 ± 0.05) allows predictable copolymer composition control [5]. This scenario is procurement‑relevant for industrial polymer R&D teams benchmarking thiolacrylate monomers against standard acrylate esters for high‑temperature coating or molding applications.

Application
Selection Property
Validation Focus
Natural product derivatization
E‑isomer configuration
Stereochemical identity confirmation
Switchable Diels–Alder cycloaddition
Methylthio‑substituted acrylate scaffold
Lewis‑acid‑switchable endo/exo selectivity
Plant–pathogen metabolomics
Trans‑3‑methylthioacrylic acid reference standard
Co‑occurrence pattern with saturated analog under methionine feeding
Specialty thiolacrylate polymers
Thiolacrylate monomer reactivity
Thermal resistance benchmarking against oxygen‑ester analogs
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